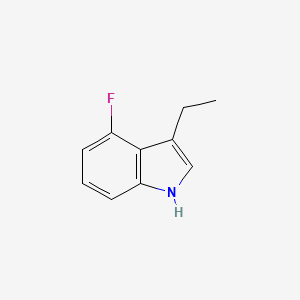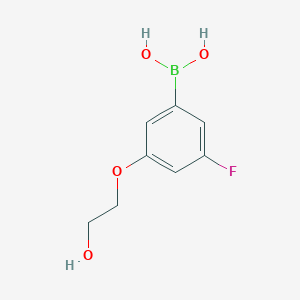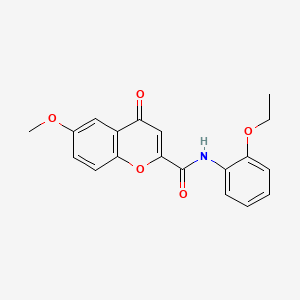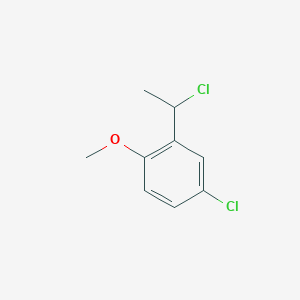![molecular formula C18H19N3O3S B2614089 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-15-1](/img/no-structure.png)
6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinazoline derivatives, including those with specific substitutions like 6,7-dimethoxy groups, have been extensively studied for their versatile chemical properties and potential in synthesizing pharmaceutically active compounds. For instance, the synthesis of quinazoline derivatives through methods involving cyclization, chlorination, and substitution has been reported, highlighting the efficiency and scalability of these processes for large-scale production. These methods are crucial for developing new drugs, providing a foundation for further pharmacological exploration (Bänziger et al., 2000).
Biological Activities and Applications
Quinazoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. Research has shown that specific quinazoline derivatives have promising antimicrobial activities against various pathogens, suggesting their potential as antimicrobial agents. Moreover, the anti-inflammatory and analgesic properties of these compounds have been investigated, indicating their potential in treating pain and inflammation (Dash et al., 2017).
Antitubercular Activity
The screening of 4-anilinoquinazoline derivatives has identified novel inhibitors of Mycobacterium tuberculosis, with certain compounds demonstrating significant inhibitory activity. This suggests the potential of quinazoline derivatives in developing new antitubercular drugs, which is crucial for combating tuberculosis, a major global health challenge (Asquith et al., 2019).
Catalytic and Synthetic Applications
Quinazoline derivatives are also explored for their catalytic applications in organic synthesis. For example, the efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide demonstrates the versatility of these compounds in green chemistry and sustainable chemical practices. Such applications highlight the importance of quinazoline derivatives in facilitating environmentally friendly chemical reactions (Patil et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-3-methoxybenzoic acid with 2-methoxybenzaldehyde to form 2-(2-methoxybenzylideneamino)-3-methoxybenzoic acid. This intermediate is then reacted with thiourea to form the target compound.", "Starting Materials": [ "2-amino-3-methoxybenzoic acid", "2-methoxybenzaldehyde", "thiourea" ], "Reaction": [ "Step 1: 2-amino-3-methoxybenzoic acid is reacted with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form 2-(2-methoxybenzylideneamino)-3-methoxybenzoic acid.", "Step 2: Thiourea is added to the reaction mixture and the resulting mixture is heated to form 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione.", "Step 3: The crude product is purified by recrystallization to obtain the pure compound." ] } | |
Numéro CAS |
902579-15-1 |
Formule moléculaire |
C18H19N3O3S |
Poids moléculaire |
357.43 |
Nom IUPAC |
6,7-dimethoxy-4-[(2-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-22-14-7-5-4-6-11(14)10-19-17-12-8-15(23-2)16(24-3)9-13(12)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25) |
Clé InChI |
GBRSJAGBVJGXOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2614006.png)



![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)


![4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2614020.png)


![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(2-bromo-4,5-dimethoxyphenyl)acetate](/img/structure/B2614025.png)
![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2614026.png)
![4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine](/img/structure/B2614028.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)
